Bagremycin A -

Bagremycin A

Catalog Number: EVT-1581024
CAS Number:
Molecular Formula: C15H13NO3
Molecular Weight: 255.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bagremycin A is a natural product found in Streptomyces with data available.
Overview

Bagremycin A is a novel antibiotic compound produced by the actinobacterium Streptomyces sp. Tü 4128. It exhibits significant antibacterial and antifungal properties, particularly against Gram-positive bacteria, and shows weak antitumor activity. The compound is part of a larger class of secondary metabolites known as bagremycins, which are characterized by their complex biosynthetic pathways and potential therapeutic applications in antibiotic development.

Source

Bagremycin A is derived from Streptomyces sp. Tü 4128, a microorganism isolated from soil samples. This strain has been studied for its ability to produce various bioactive compounds, including bagremycins A and B. The identification of the biosynthetic gene cluster responsible for bagremycin production has been facilitated by advancements in genomic sequencing technologies, allowing researchers to explore its genetic makeup and functional capabilities in detail .

Classification

Bagremycin A belongs to the class of antibiotics and is categorized under secondary metabolites produced by actinobacteria. Its structural classification includes features typical of phenolic compounds, which contribute to its biological activity.

Synthesis Analysis

Methods

The biosynthesis of bagremycin A is orchestrated by a specific gene cluster identified within the genome of Streptomyces sp. Tü 4128. This cluster comprises 16 open reading frames (ORFs) that encode enzymes involved in the biosynthetic pathway. Key genes within this cluster include bagB and bagC, which are essential for the production of bagremycin A .

Technical Details

The synthesis involves several enzymatic steps that convert simple precursors into the final antibiotic product. Disruption experiments have shown that not all genes within the biosynthetic gene cluster are necessary for bagremycin production, indicating a complex regulatory mechanism governing its synthesis . High-performance liquid chromatography (HPLC) has been employed to analyze the production levels of bagremycins during fermentation processes.

Molecular Structure Analysis

Structure

The molecular structure of bagremycin A is characterized as 4-vinylphenyl-3-amino-4-hydroxybenzoate. This structure includes a vinyl group, an amino group, and a hydroxy group, contributing to its bioactivity.

Data

The molecular formula for bagremycin A is C12H13NO3C_{12}H_{13}NO_3, with a molecular weight of approximately 219.24 g/mol. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been used to elucidate the detailed structure of this compound .

Chemical Reactions Analysis

Reactions

Bagremycin A undergoes various chemical reactions that enhance its antibacterial properties. The primary reactions involve interactions with bacterial cell wall synthesis pathways, leading to inhibition of growth in susceptible organisms.

Technical Details

Research indicates that bagremycin A may disrupt peptidoglycan synthesis in bacterial cells, which is crucial for maintaining cell integrity. The specific mechanisms through which bagremycin A exerts its effects are still under investigation but are believed to involve binding to target sites within bacterial cells .

Mechanism of Action

Process

The mechanism of action for bagremycin A primarily involves interference with bacterial cell wall synthesis, similar to other known antibiotics. This disruption leads to cell lysis and ultimately bacterial death.

Data

Studies have shown that bagremycin A displays selective toxicity towards Gram-positive bacteria while having less effect on Gram-negative strains due to differences in cell wall structure . Further research is needed to fully elucidate the molecular interactions involved in its mechanism.

Physical and Chemical Properties Analysis

Physical Properties

Bagremycin A is typically isolated as a solid compound with a pale yellow color. Its solubility profile indicates moderate solubility in organic solvents while being less soluble in water.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may degrade when exposed to extreme pH levels or prolonged light exposure. Its melting point and boiling point have yet to be extensively characterized but are essential for understanding its handling and storage requirements.

Relevant Data or Analyses

Analytical techniques such as HPLC and thin-layer chromatography (TLC) are routinely used to assess purity and concentration during synthesis and isolation processes .

Applications

Scientific Uses

Bagremycin A holds promise as a potential therapeutic agent in treating infections caused by resistant Gram-positive bacteria, including strains of Staphylococcus aureus. Its unique chemical structure also positions it as a candidate for further modification in drug development aimed at enhancing efficacy and reducing toxicity.

Research continues into optimizing production methods and exploring the full spectrum of biological activities associated with bagremycin A, potentially leading to new applications in medicine .

Biosynthesis and Genetic Regulation of Bagremycin A

Genomic Organization of the Bagremycin Biosynthetic Gene Cluster (BGC)

The bagremycin biosynthetic gene cluster (BGC) in Streptomyces sp. Tü 4128 spans approximately 28 kb and comprises 16 open reading frames (ORFs) organized into functional modules for biosynthesis, resistance, and regulation [1] [6]. The draft genome of this strain (8,424,112 bp) was resolved via Illumina sequencing, enabling precise BGC mapping [1] [6]. Key features include:

  • Core biosynthetic genes: bagA–bagF encoding polyketide synthases (PKSs) and aminobenzoate-forming enzymes.
  • Regulatory genes: bagI encoding a pathway-specific transcriptional activator.
  • Resistance genes: bagR predicted to confer self-resistance against bagremycins [1].Disruption studies confirm that only 12 ORFs are essential for bagremycin production, indicating auxiliary roles for non-core genes [1].

Table 1: Core Genes in the Bagremycin BGC

GeneFunctionEssentiality
bagAPolyketide synthase module IYes
bagBPolyketide synthase module IIYes
bagC3-Amino-4-hydroxybenzoate (3,4-AHBA) synthaseYes
bagDDecarboxylaseYes
bagEAcyltransferaseYes
bagFDehydrataseYes
bagITranscriptional regulatorYes
bagREfflux transporterPartial

Functional Annotation of Key Enzymes in the Bagremycin Pathway

Bagremycin A biosynthesis initiates with the formation of 3-amino-4-hydroxybenzoic acid (3,4-AHBA) catalyzed by BagC, an aminodehydroshikimate synthase [4]. Subsequent steps involve:

  • Polyketide chain extension: BagA and BagB (Type III PKSs) incorporate malonyl-CoA units to form the pentaene backbone [1] [4].
  • Vinylphenol coupling: BagE (acyltransferase) and BagF (dehydratase) facilitate condensation of 3,4-AHBA with p-vinylphenol to yield bagremycin scaffolds [4] [6].
  • Oxidative modifications: BagD (decarboxylase) removes carboxyl groups to generate mature bagremycins [1].In vitro assays demonstrate that deletion of bagA, bagB, or bagC abolishes antibiotic production, confirming their indispensability [1].

Role of Transcriptional Regulators (e.g., BagI) in Pathway Activation

The pathway-specific regulator BagI (a Streptomyces antibiotic regulatory protein, SARP) acts as a master transcriptional activator [3]. Experimental evidence reveals:

  • Deletion of bagI eliminates bagremycin production and delays sporulation, indicating pleiotropic roles in development and metabolism [3].
  • Overexpression of bagI enhances bagremycin A/B yields by 2.5–2.6-fold compared to wild-type strains [3].
  • Quantitative PCR confirms BagI upregulates bagA–bagF transcription by binding to conserved promoter motifs upstream of biosynthetic genes [3].This positions BagI as a target for metabolic engineering to amplify antibiotic titers.

Iron-Dependent Metabolic Shifts Between Bagremycin and Ferroverdin Production

The bagremycin BGC co-produces structurally distinct metabolites under varying iron conditions [4]:

  • Iron depletion: Favors bagremycin A/B biosynthesis (antibiotic monomers).
  • Iron sufficiency (>0.01 mM FeCl₃): Redirects flux toward ferroverdin trimer assembly via nitrosation of p-vinylphenyl-3,4-NHBA intermediates and iron chelation [4].Streptomyces lunaelactis MM109T exemplifies this shift, producing antibacterial bagremycins under low iron and anticholesterol ferroverdins under high iron [4]. This duality challenges the "one BGC, one metabolite" paradigm and underscores environmental triggers in pathway regulation.

Table 2: Iron-Dependent Outputs of the Bag/Fev BGC

ConditionPrimary MetaboliteBioactivityStructure
Low iron (Fe³⁺)Bagremycin A/BAntibacterial/antifungal3,4-AHBA-vinylphenol monomer
High iron (Fe³⁺)Ferroverdin A–CCholesterylester transfer protein inhibitionIron-chelated trimer

Comparative Genomics of Bagremycin BGCs Across Streptomyces Lineages

Orthologous BGCs occur in diverse Streptomyces spp., including S. lunaelactis MM109T and Streptomyces sp. WK-5344 [4]. Key genomic insights:

  • Conserved synteny: BGCs share >85% amino acid identity and identical gene ordering (bagI→bagA→bagB→bagC→bagR) [4] [6].
  • Lineage-specific adaptations: S. lunaelactis incorporates additional genes for nitroso-group formation during ferroverdin synthesis [4].
  • Ecological distribution: Bagremycin producers occur in geographically disparate niches (e.g., German soil, Amazonian conservation areas), suggesting conserved ecological roles in microbial competition [2] [4] [5].

Properties

Product Name

Bagremycin A

IUPAC Name

(4-ethenylphenyl) 3-amino-4-hydroxybenzoate

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

InChI

InChI=1S/C15H13NO3/c1-2-10-3-6-12(7-4-10)19-15(18)11-5-8-14(17)13(16)9-11/h2-9,17H,1,16H2

InChI Key

RWDKQKLCXJVELF-UHFFFAOYSA-N

Synonyms

bagremycin A

Canonical SMILES

C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)O)N

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